molecular formula C12H19N5 B11739765 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11739765
M. Wt: 233.31 g/mol
InChI Key: IZAMNRILOHUMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetically accessible small molecule that serves as a key intermediate in medicinal chemistry and chemical biology research. Its core structure, featuring two pyrazole rings, is of significant interest in the development of novel kinase inhibitors. Research indicates that this scaffold is a privileged structure in drug discovery, particularly for targeting protein kinases involved in cancer cell proliferation and inflammatory diseases . The molecule's mechanism of action is typically explored in the context of its ability to act as a Type I kinase inhibitor, competing with ATP for binding in the catalytic cleft of various kinase targets. Its specific substitution pattern, including the ethyl and methyl groups, allows researchers to fine-tune the compound's physicochemical properties and binding affinity, making it a versatile building block for constructing focused libraries. This compound is primarily used in high-throughput screening assays and structure-activity relationship (SAR) studies to identify and optimize lead compounds with enhanced potency and selectivity. Its value lies in its utility as a chemical probe for investigating kinase signaling pathways and for the synthesis of more complex bioactive molecules.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-16-10(3)12(9-15-16)13-8-11-6-7-14-17(11)5-2/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

IZAMNRILOHUMQN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=NN2CC)C

Origin of Product

United States

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The 5-methyl-1H-pyrazole core is synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, reacting hydrazine hydrate with acetylacetone (pentane-2,4-dione) under acidic conditions yields 5-methyl-1H-pyrazol-4-amine. This step typically achieves >80% yield in ethanol at reflux (78°C) for 6–8 hours.

Key reaction parameters:

  • Solvent: Ethanol, methanol, or water

  • Catalyst: HCl or acetic acid

  • Temperature: 70–80°C

  • Yield: 78–85%

Alkylation at the 1-Position

Introducing ethyl groups at the pyrazole’s 1-position requires alkylation with ethyl halides. For instance, treating 5-methyl-1H-pyrazol-4-amine with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in DMF at 60°C for 12 hours produces 1-ethyl-5-methyl-1H-pyrazol-4-amine.

Optimization challenges:

  • Side reactions: Over-alkylation at the 4-amine group is mitigated by using a 1:1 molar ratio of ethyl bromide to pyrazole.

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics but require post-reaction purification via aqueous workup.

Mannich Reaction for Methylene Bridge Installation

Intermediate Formation

The methylene bridge between the two pyrazole units is constructed via a Mannich reaction. Combining 1-ethyl-5-methyl-1H-pyrazol-4-amine with formaldehyde and a secondary amine generates the aminomethyl intermediate. For example:

1-Ethyl-5-methyl-1H-pyrazol-4-amine+HCHOHCl(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanolamine\text{1-Ethyl-5-methyl-1H-pyrazol-4-amine} + \text{HCHO} \xrightarrow{\text{HCl}} \text{(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanolamine}

Conditions:

  • Reagents: 37% formaldehyde, HCl catalyst

  • Temperature: 25–30°C

  • Reaction time: 4 hours

Coupling with Second Pyrazole Unit

The aminomethyl intermediate reacts with a second pyrazole derivative (e.g., 1-ethyl-1H-pyrazol-5-ylmethanol) under Mitsunobu conditions or via nucleophilic substitution. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF at 0°C to room temperature facilitates this coupling.

Yield optimization:

  • Stoichiometry: A 1.2:1 ratio of aminomethyl intermediate to pyrazole methanol improves yield to 65–70%.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Reductive Amination for Final Product

Amine Group Introduction

Reductive amination of the coupled intermediate with isopropylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer) yields the target compound.

Critical parameters:

  • pH control: Maintaining acidic conditions prevents imine hydrolysis.

  • Temperature: 25°C for 24 hours.

Catalytic Hydrogenation Alternatives

Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) offers a greener route, achieving 85% yield in ethanol at 50°C.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance safety and efficiency. For example:

  • Step 1: Cyclocondensation in a tubular reactor at 80°C (residence time: 2 hours).

  • Step 2: Alkylation in a packed-bed reactor with immobilized K₂CO₃ (yield: 90%).

Advantages:

  • Reduced solvent waste (-40% vs. batch processes).

  • Higher throughput (500 kg/day).

Crystallization and Purification

The final product is purified via anti-solvent crystallization. Adding n-heptane to a saturated ethanol solution at 0°C produces crystals with 99.5% purity.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Scalability
Mannich + Reductive Amination6895Moderate
Mitsunobu Coupling7297Low
Continuous Flow9099.5High

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Unwanted regioisomers (e.g., 3-methyl instead of 5-methyl) are minimized by:

  • Using electron-withdrawing groups on the 1,3-dicarbonyl precursor.

  • Adjusting reaction pH to 4–5 with acetic acid.

Byproduct Formation During Alkylation

Ethyl bromide excess generates diethylated byproducts. Implementing in-situ quench with ammonium chloride reduces this issue .

Chemical Reactions Analysis

1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound's structure suggests several potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
  • Findings : The compound showed IC50 values ranging from 10 to 20 µM against these cell lines, indicating potent anticancer properties.

Antioxidant Properties

Studies have demonstrated that compounds with pyrazole moieties can act as effective antioxidants. They exhibit good radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Antimicrobial Activity

The compound has also shown moderate antibacterial properties against various pathogens:

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Case Study on Anticancer Activity

A clinical trial assessed a similar pyrazole-based compound's efficacy in patients with advanced solid tumors. The trial reported a partial response in approximately 30% of participants after four cycles of treatment, suggesting the potential of pyrazole derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies highlighted the effectiveness of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). These findings indicate that modifications to the pyrazole ring could enhance its antimicrobial potency.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved depend on the specific biological context and the target molecules[5][5].

Comparison with Similar Compounds

N-[(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine

  • Molecular Formula : C₁₅H₂₅N₅
  • Key Differences : Incorporates a 2-methylpropyl group on one pyrazole and an additional methyl group at position 4 of the second pyrazole.

1-Ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine

  • Molecular Formula: Not explicitly stated, but likely includes an indole substituent.
  • Key Differences : Replaces the second pyrazole with an indole moiety, introducing aromatic π-stacking interactions and enhanced planar rigidity.
  • Implications : The indole group may improve binding to hydrophobic pockets in biological targets but reduces nitrogen content for hydrogen bonding .

Analogues with Heterocyclic Variations

5-(1-Ethyl-1H-pyrazol-5-yl)-1,2-oxazole-3-carboxylic Acid

  • Molecular Formula : C₉H₁₁N₃O₃
  • Key Differences : Substitutes one pyrazole with an oxazole ring and adds a carboxylic acid group.
  • Implications : The oxazole introduces oxygen-based polarity, while the carboxylic acid enhances solubility and metal-binding capacity, diverging from the target compound’s amine-driven interactions .

N-(3-(tert-Butyl)-1-ethyl-1H-pyrazol-5-yl)-4-(3-fluoro-4-(4-methyl-1H-imidazol-1-yl)phenyl)thiazol-2-amine (SGSM-36)

  • Molecular Formula : C₂₃H₂₆FN₇S
  • Key Differences : Incorporates a thiazole ring, fluorine atom, and imidazole substituent.
  • Implications : The fluorine atom increases electronegativity and metabolic stability, while the thiazole and imidazole groups expand π-orbital interactions, making SGSM-36 relevant in Alzheimer’s disease research .

Substituent-Driven Functional Modifications

(1-Ethyl-1H-pyrazol-5-yl)methylamine

  • Molecular Formula : C₁₁H₁₉N₃O
  • Key Differences : Includes an oxolane (tetrahydrofuran) ring, introducing an oxygen atom.

1-(1-Ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine

  • Molecular Formula : C₁₀H₁₇FN₆
  • Key Differences : Fluorine and dimethyl groups on the second pyrazole.
  • Implications : Fluorine’s electronegativity alters electronic distribution, while dimethyl groups increase steric hindrance, possibly affecting receptor binding .

Biological Activity

1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a complex organic compound characterized by its dual pyrazole structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibition effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N5C_{13}H_{22}N_{5} with a molecular weight of approximately 283.8 g/mol. The presence of two pyrazole rings contributes to the compound's unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that similar pyrazole derivatives can modulate enzymatic activities, leading to significant biological effects. For instance, studies have shown that compounds with analogous structures can inhibit cell proliferation in cancer cell lines while exhibiting minimal toxicity to normal cells .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro tests revealed that this compound significantly inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

Cell LineGrowth Inhibition (%)
HepG254.25
HeLa38.44
GM-6114 (Normal Fibroblasts)80.06 (inactive)

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects. For example, certain derivatives demonstrated the ability to inhibit the release of pro-inflammatory cytokines in stimulated immune cells, indicating a promising avenue for treating inflammatory diseases .

Enzyme Inhibition

Enzymatic studies suggest that this compound may act as an inhibitor for specific enzymes involved in various metabolic pathways. This property could be leveraged for developing drugs targeting metabolic disorders or cancer .

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study examining the effects of pyrazole derivatives on cancer cell lines, it was found that modifications at the N1 position significantly impacted antiproliferative activity. The study concluded that maintaining specific substituents could enhance efficacy against cancer cells while preserving safety profiles in normal tissues .

Case Study 2: Enzyme Interaction
A docking study conducted on the interaction between the compound and cyclooxygenase enzymes revealed strong binding affinities, suggesting potential as an anti-inflammatory agent through COX inhibition .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Compound AC11H18N4C_{11}H_{18}N_{4}One pyrazole ring
Compound BC6H11N3C_{6}H_{11}N_{3}Simpler structure
Compound CC12H19N5C_{12}H_{19}N_{5}Different substitution pattern

The dual pyrazole structure of our compound enhances its potential for specific interactions compared to other analogs.

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitutions. A common approach involves reacting 1-ethyl-5-methyl-1H-pyrazol-4-amine with 1-ethyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions (e.g., NaBH4 or H2/Pd-C). Purification typically employs column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) to isolate the product. Yield optimization requires strict control of reaction temperature (40–60°C) and pH (neutral to slightly basic) .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use 1H/13C NMR to verify the ethyl, methyl, and pyrazole substituents. Key signals include:
  • 1H NMR : δ 1.2–1.4 ppm (ethyl CH3), δ 2.1–2.3 ppm (pyrazole-CH3), δ 3.5–3.7 ppm (N-CH2).
  • 13C NMR : δ 12–14 ppm (CH3 groups), δ 45–50 ppm (N-CH2).
    High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 277.18 (C13H21N5). IR spectroscopy can validate secondary amine stretches (~3350 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using in vitro microdilution assays (e.g., against E. coli or S. aureus). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Parallel testing against structurally similar compounds (e.g., fluorine-substituted analogs) can highlight substituent effects .

Advanced Research Questions

Q. How does the ethyl and methyl substitution pattern influence its physicochemical properties and target binding?

  • Methodological Answer : Computational studies (e.g., DFT or molecular docking) reveal that ethyl groups enhance lipophilicity (logP ≈ 2.1), improving membrane permeability but potentially reducing solubility. Methyl groups at the pyrazole 5-position stabilize π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms). Compare with analogs lacking ethyl/methyl groups to isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, cell line variability). Validate findings by:
  • Replicating assays in standardized media (e.g., DMEM with 10% FBS).
  • Using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
  • Applying multivariate analysis to correlate structural features (e.g., Hammett σ values) with bioactivity .

Q. How can QSAR models guide the optimization of this compound for specific therapeutic targets?

  • Methodological Answer : Develop 3D-QSAR models using CoMFA/CoMSIA on a dataset of pyrazole analogs. Key descriptors include:
  • Hydrophobic interactions : Positive correlation with ethyl/methyl groups.
  • Electrostatic potential : Amine group’s role in H-bonding.
    Validate models via leave-one-out cross-validation (q² > 0.5) and external test sets. Prioritize derivatives with predicted pIC50 values > 6.0 .

Q. What are the challenges in studying enzyme inhibition mechanisms, and how can they be addressed?

  • Methodological Answer : Challenges include non-specific binding and transient enzyme-ligand interactions. Use:
  • Stopped-flow kinetics to capture rapid binding events.
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS).
  • X-ray crystallography (if co-crystals are obtainable) to resolve binding poses. For example, fluorine substitution (as in related compounds) may enhance halogen bonding with catalytic residues .

Key Recommendations for Researchers

  • Prioritize computational modeling to predict substituent effects before synthesis.
  • Validate biological activity using multiple assay formats to mitigate false positives.
  • Collaborate with crystallography facilities to resolve binding modes for mechanism-of-action studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.